Superior Average Binding Affinity Across 721 Diverse Guest Molecules Compared to α- and γ-Cyclodextrin
A meta-analysis of published binding constants for 1:1 complexes in aqueous solution at 25±5°C revealed that β-cyclodextrin hydrate exhibits a significantly higher mean log K₁₁ (2.69) compared to α-cyclodextrin (2.11) and γ-cyclodextrin (2.55) [1]. This indicates that, across a broad chemical space, β-CD forms thermodynamically more stable inclusion complexes.
| Evidence Dimension | Mean 1:1 binding constant (log K₁₁) |
|---|---|
| Target Compound Data | μ = 2.69 (n = 721 complexes) |
| Comparator Or Baseline | α-CD: μ = 2.11 (n = 663); γ-CD: μ = 2.55 (n = 166) |
| Quantified Difference | β-CD mean log K₁₁ is 0.58 units higher than α-CD and 0.14 units higher than γ-CD (corresponding to 3.8× and 1.38× higher K₁₁ values, respectively). |
| Conditions | Aqueous solution, 25±5°C, diverse guest set |
Why This Matters
Higher average binding affinity translates to more efficient solubilization and stabilization of hydrophobic actives, often requiring lower excipient loading in pharmaceutical formulations.
- [1] Connors, K. A. (1995). Population characteristics of cyclodextrin complex stabilities in aqueous solution. Journal of Pharmaceutical Sciences, 84(7), 843–848. View Source
